molecular formula C8H10ClNO2S B1172120 4-chloro-N,3-dimethylbenzenesulfonamide

4-chloro-N,3-dimethylbenzenesulfonamide

Cat. No.: B1172120
M. Wt: 219.683
InChI Key: AHVAJUFYDKIYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N,3-dimethylbenzenesulfonamide is a chlorinated aromatic sulfonamide compound offered for research and development purposes. Sulfonamides represent a significant class of compounds in medicinal and organic chemistry, often serving as key scaffolds in the development of pharmaceutically active molecules . Researchers value these structures for their potential as intermediates in synthesizing more complex molecules and for studying hydrogen-bonding patterns in crystallography due to the versatile coordination of the sulfonamide group . The specific substitution pattern on the benzene ring, featuring both chloro and methyl groups, makes this compound a valuable building block in exploratory organic synthesis. It can be utilized in cross-coupling reactions or further functionalization to create libraries of compounds for screening in various biological assays. This product is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.683

IUPAC Name

4-chloro-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3

InChI Key

AHVAJUFYDKIYFI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituent type (electron-withdrawing vs. electron-donating), position, and additional functional groups. Below is a comparative analysis:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Key Properties/Applications Reference
4-Chloro-N,3-dimethylbenzenesulfonamide Cl (C4), CH₃ (C3), -SO₂N(CH₃)₂ Not reported Potential pharmacophore scaffold Synthesized analogically to
4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (2c) Cl (C4), NO₂ (C3), -SO₂N(CH₃)₂ Not reported Reactivity in nucleophilic displacement (e.g., with benzenethiol)
4-Chloro-2,5-dimethylbenzenesulfonyl chloride Cl (C4), CH₃ (C2, C5), -SO₂Cl 48–50 Precursor for sulfonamide synthesis
Mefruside Cl (C4), -SO₂NHCH₃ (C1, C3), tetrahydrofurfuryl Not reported Diuretic with prolonged action
4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide Cl (C4), -SO₂NHCOC₆H₃(CH₃) Crystal structure analyzed Structural rigidity via hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (NO₂): Increase electrophilicity of the sulfonamide sulfur, enhancing reactivity in nucleophilic substitutions (e.g., 2c reacting with benzenethiol to form thioethers) .
  • Lipophilic substituents (thioethers, naphthyl) : Improve membrane permeability, as seen in derivatives like compound 13 (naphthalen-1-ylmethylthio group) .
  • Crystal packing : Analogues like 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide exhibit intermolecular hydrogen bonds (N-H···O), stabilizing their solid-state structures .

Pharmacological and Industrial Relevance

  • Mefruside: A disulfonamide diuretic, highlighting the importance of sulfonamide positioning (1,3-disubstitution vs. monosubstitution in the target compound) for biological activity .
  • Material science : Crystalline analogs (e.g., ) are studied for their supramolecular architectures, relevant to drug formulation .

Q & A

Q. What are the standard synthetic protocols for preparing 4-chloro-N,3-dimethylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with 3-methylaniline derivatives under basic conditions. Key steps include:

  • Reagent choice : Triethylamine or pyridine is used to neutralize HCl byproducts, enhancing reaction efficiency .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is employed for solubility and stability .
  • Temperature control : Reactions are often conducted at room temperature to minimize side reactions .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%), validated by HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide bond formation (e.g., sulfonyl S=O peaks at ~1350 cm1^{-1} in IR) and methyl/chloro substituents .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What are the primary biological targets of sulfonamide derivatives like 4-chloro-N,3-dimethylbenzenesulfonamide?

Sulfonamides commonly inhibit enzymes like carbonic anhydrase or dihydrofolate reductase. For this compound:

  • Enzyme assays : Test inhibition kinetics (IC50_{50}) using fluorogenic substrates or spectrophotometric methods .
  • Cellular studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell densities) to rule out experimental variability .
  • Structural analogs : Synthesize derivatives to isolate the role of the chloro and methyl groups in activity .
  • Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., COX-2 or bacterial enzymes) .

Q. What strategies improve reaction yields in sulfonamide coupling steps?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Solvent screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of the amine .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
  • SAR studies : Modify the chloro substituent’s position or replace it with trifluoromethyl to assess impact on potency and selectivity .

Q. What methodologies are effective in analyzing degradation products under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2 _2O2 _2) conditions .
  • LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .

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